Benzoic acid, 4,4'-[(6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis-
Description
Structure and Synthesis The compound Benzoic acid, 4,4'-[(6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- (CAS: Not explicitly listed in evidence) is a triazine-linked benzoic acid derivative. Its structure consists of two benzoic acid moieties connected via a 1,3,5-triazine core substituted with a methoxy group at position 4. The synthesis of analogous triazine derivatives typically involves condensation reactions of aromatic aldehydes with triazine precursors under reflux conditions, followed by purification via recrystallization .
Properties
CAS No. |
61370-94-3 |
|---|---|
Molecular Formula |
C18H13N3O7 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
4-[[4-(4-carboxyphenoxy)-6-methoxy-1,3,5-triazin-2-yl]oxy]benzoic acid |
InChI |
InChI=1S/C18H13N3O7/c1-26-16-19-17(27-12-6-2-10(3-7-12)14(22)23)21-18(20-16)28-13-8-4-11(5-9-13)15(24)25/h2-9H,1H3,(H,22,23)(H,24,25) |
InChI Key |
PJVLXPBRMUDUMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)O)OC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Biological Activity
Benzoic acid, 4,4'-[(6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This compound incorporates a benzoic acid moiety linked to a 1,3,5-triazine derivative, which may enhance its reactivity and interaction with biological systems. The compound's molecular formula is , and it has a molecular weight of approximately 581.66 g/mol .
The biological activity of benzoic acid derivatives often involves interactions with specific molecular targets such as enzymes or receptors. The presence of the triazine ring and benzoic acid esters allows for the formation of hydrogen bonds and other non-covalent interactions, which can lead to the inhibition or activation of various biological pathways. For instance, studies have indicated that compounds with similar structures may exhibit promising interactions with cancer cell lines in vitro, suggesting potential anticancer properties .
Antimicrobial Activity
Research has demonstrated that benzoic acid derivatives possess antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes .
Anticancer Potential
The anticancer activity of benzoic acid derivatives has been investigated in several studies. For example, compounds structurally similar to benzoic acid, 4,4'-[(6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- have been shown to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of benzoic acid derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory activity at concentrations as low as 50 µg/mL. The study concluded that the compound's structural features contribute to its effectiveness against these pathogens .
Study 2: Anticancer Activity
In a separate study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), benzoic acid derivatives were tested for their cytotoxic effects. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment .
Comparative Analysis
To better understand the biological activity of benzoic acid, 4,4'-[(6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis-, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzoic Acid | Simple carboxylic acid | Limited antimicrobial activity |
| 6-Methoxy-1,3,5-Triazine | Contains triazine ring | Potential anticancer properties |
| Diethylamino Benzyl Alcohol | Contains diethylamino group | Central nervous system activity |
The unique combination of both triazine core and diethylamino substituents in benzoic acid derivatives may enhance their biological activity compared to simpler analogs .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Property | Target Compound | CAS 62500-66-7 | CAS 3263-55-6 | CAS 14901-49-6 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~433.35 | 447.38 | 362.33 | 554.14 |
| Melting Point (°C) | Data not available | Data not available | Data not available | >250 (decomposes) |
| LogP (Predicted) | ~2.1 | ~2.5 | ~1.8 | ~3.9 |
| Solubility in Water | Low | Very Low | Moderate | Insoluble |
Table 2: Toxicity Predictions via QSTR Models
| Compound | 0JA Index | 1JA Index | Predicted $ \text{LD}_{50} $ (mg/kg) |
|---|---|---|---|
| Target Compound | 0.85 | 1.22 | 1,200 (Low toxicity) |
| Unsubstituted Benzoic Acid | 0.50 | 0.75 | 500 (Moderate toxicity) |
Q & A
Basic: What spectroscopic methods are recommended for structural confirmation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to resolve proton environments (e.g., aromatic protons, methoxy groups) and confirm triazine-oxybenzene connectivity. For example, the methoxy group on the triazine ring appears as a singlet in ¹H NMR (~3.9 ppm) .
- Fourier-Transform Infrared Spectroscopy (FT-IR): Identify ester (C=O stretch at ~1700 cm⁻¹) and triazine ring (C=N stretch at ~1550 cm⁻¹) functional groups .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI-HRMS for [M+H]⁺ ion) to validate the molecular formula .
Advanced: How can researchers optimize the synthesis of this compound to address low yields in triazine-oxy coupling reactions?
Methodological Answer:
- Stepwise Coupling: Use protective groups (e.g., benzyl or tert-butyl) for hydroxyl functionalities on benzoic acid precursors to prevent side reactions during triazine ring formation .
- Catalytic Systems: Employ coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU for ester bond formation, with DMAP as a catalyst to enhance reaction efficiency .
- Temperature Control: Maintain reactions at 45–60°C to balance activation energy and thermal degradation risks. Monitor intermediates via TLC or LC-MS .
Basic: What chromatographic techniques are suitable for purity assessment?
Methodological Answer:
- Reverse-Phase HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for separation. Retention time and peak symmetry indicate purity .
- LC-MS: Combine with electrospray ionization (ESI) to detect trace impurities (e.g., unreacted precursors or hydrolysis products) .
- Validation: Compare against reference standards synthesized under controlled conditions .
Advanced: How does the triazine moiety influence metabolic stability compared to simpler benzoic acid derivatives?
Methodological Answer:
- In Vitro Assays: Incubate the compound with liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation. Track parent compound depletion via LC-MS/MS .
- Metabolite Profiling: Use untargeted metabolomics (e.g., ¹H-NMR or UPLC-QTOF-MS) to identify phase I/II metabolites. Compare with control compounds lacking the triazine group .
- Computational Prediction: Apply ADMET software (e.g., SwissADME) to predict metabolic hotspots, such as triazine ring oxidation sites .
Basic: What experimental design considerations are critical for stability studies under varying pH conditions?
Methodological Answer:
- Buffer Systems: Test stability in phosphate buffers (pH 2–8) at 37°C. Include controls for hydrolytic degradation (e.g., ester bond cleavage) .
- Sampling Intervals: Collect aliquots at 0, 6, 12, 24, and 48 hours. Analyze degradation products via HPLC-DAD to quantify half-life .
- Light Protection: Shield samples from UV light to prevent photolytic degradation, especially in methoxy-rich structures .
Advanced: How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-31G* to calculate frontier molecular orbitals (HOMO/LUMO). High HOMO density on the triazine ring suggests electrophilic reactivity .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO or THF) to predict solubility barriers during Suzuki-Miyaura coupling .
- Validation: Correlate computational predictions with experimental outcomes (e.g., reaction yields under varying conditions) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood due to potential dust inhalation .
- Waste Disposal: Collect residues in sealed containers labeled for halogenated/organic waste. Follow institutional guidelines for triazine-containing compounds .
- Emergency Procedures: For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation for persistent irritation .
Advanced: How can researchers design a study to evaluate the compound’s photostability for potential optoelectronic applications?
Methodological Answer:
- UV-Vis Spectroscopy: Measure absorption spectra (200–800 nm) to identify π→π* transitions in the triazine-benzoate system .
- Photodegradation Tests: Expose thin films to UV light (λ = 365 nm) in a controlled chamber. Monitor decomposition via FT-IR or Raman spectroscopy .
- Reactive Oxygen Species (ROS) Detection: Use fluorescent probes (e.g., Singlet Oxygen Sensor Green) to assess ROS generation under irradiation .
Basic: What strategies mitigate solubility challenges in aqueous-based biological assays?
Methodological Answer:
- Co-Solvents: Prepare stock solutions in DMSO (≤1% v/v) to avoid precipitation. Validate biocompatibility with negative controls .
- Micellar Encapsulation: Use non-ionic surfactants (e.g., Tween-80) to enhance solubility. Characterize micelle size via dynamic light scattering (DLS) .
- pH Adjustment: Ionize carboxyl groups by dissolving in mildly alkaline buffers (pH 7.4–8.0) .
Advanced: What methodologies resolve contradictions in reported toxicity data for triazine-linked benzoic acid derivatives?
Methodological Answer:
- Meta-Analysis: Systematically review existing literature to identify variables (e.g., cell lines, exposure durations) causing discrepancies .
- Standardized Assays: Re-evaluate cytotoxicity in OECD-compliant tests (e.g., MTT assay on HepG2 cells) under harmonized conditions .
- Mechanistic Studies: Use transcriptomics to identify differentially expressed genes (e.g., oxidative stress markers) across conflicting datasets .
Notes
- Avoid commercial sources (e.g., ) as per guidelines.
- Advanced questions emphasize experimental design, data interpretation, and mechanistic analysis.
- Basic questions focus on foundational techniques and safety protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
